molecular formula C30H37N3O B10770564 N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

Cat. No.: B10770564
M. Wt: 455.6 g/mol
InChI Key: OBGKRTYDTRUMGO-UHFFFAOYSA-N
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Description

N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyridine ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the cyclopropane intermediate, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the aromatic groups:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-3-methylpentyl)-N-[4-(4-methylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide
  • N-(2-amino-3-methylpentyl)-N-[4-(4-ethylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

Uniqueness

N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide is unique due to the specific arrangement of its functional groups and the presence of the propyl group on the aromatic ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H37N3O

Molecular Weight

455.6 g/mol

IUPAC Name

N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C30H37N3O/c1-4-8-22-10-12-23(13-11-22)24-14-16-25(17-15-24)33(20-28(31)21(3)5-2)30(34)27-19-26(27)29-9-6-7-18-32-29/h6-7,9-18,21,26-28H,4-5,8,19-20,31H2,1-3H3

InChI Key

OBGKRTYDTRUMGO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N(CC(C(C)CC)N)C(=O)C3CC3C4=CC=CC=N4

Origin of Product

United States

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